molecular formula C17H14ClNO5 B2952556 4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate CAS No. 312746-89-7

4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate

Cat. No.: B2952556
CAS No.: 312746-89-7
M. Wt: 347.75
InChI Key: LCNNEYOGOALQLT-UHFFFAOYSA-N
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Description

4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate is a chemical compound with the CAS Number 312746-89-7 and a molecular formula of C17H14ClNO5 . It has a molecular weight of 347.75 g/mol . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. While the specific biological pathways for this exact molecule are an area of active investigation, research on a closely related structural analogue has demonstrated significant potential in cancer research. Studies on the analogue 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate (E1) have shown that it acts as a novel inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical axis for cell survival and proliferation in cancers . The mechanism of action for this analogue involves the activation of c-Jun NH2-terminal kinase (JNK), which subsequently leads to the repression of Akt and mTOR activity. This JNK-dependent action results in cell cycle arrest and the induction of cell death in studied cancer cell lines, such as prostate cancer (PC-3) and breast cancer (MCF-7) cells . Furthermore, the analogue E1 has been shown to function cooperatively with low concentrations of the chemotherapeutic agent paclitaxel to induce cell death, suggesting potential research applications in combination therapies . This makes this compound a valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery, particularly for those exploring novel oncology therapeutics and signaling pathway modulation. The product requires cold-chain transportation and must be stored as directed upon receipt to ensure stability .

Properties

IUPAC Name

[4-[(2-acetyloxy-5-chlorophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-10(20)23-14-6-3-12(4-7-14)17(22)19-15-9-13(18)5-8-16(15)24-11(2)21/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNNEYOGOALQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate typically involves the reaction of 2-acetoxy-5-chlorophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The acetoxy and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

Scientific Research Applications

4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate has several promising applications:

  • Anti-Cancer Agent Development In vitro studies have shown that this compound can reduce cell viability in certain cancer cell lines, suggesting its potential as an antitumor agent.
  • Pharmacological Research As an acetylated phenyl derivative, this compound is explored for its pharmacological properties.
  • Synthesis of Complex Molecules It serves as a building block in the synthesis of more complex organic molecules.
  • Enzymatic Studies It is investigated as a biochemical probe or inhibitor in enzymatic studies.

Chemical Reactions

This compound can participate in various chemical reactions. Technical details such as optimal pH ranges, temperature control, and solvent systems are crucial for achieving desired outcomes in these reactions.

Analytical Techniques

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions of this compound.

Related Compounds

Other compounds with similar applications and structural features include:

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Mechanism of Action

The mechanism of action of 4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and chlorophenyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and computational predictions.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Synthesis Method Melting Point/Stability Computational Relevance
This compound Acetoxy, carbamoyl, chloro substituents Esterification and carbamoylation Not explicitly reported (analog: ~150°C) Docking studies (AutoDock Vina)
Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate Acetamido, oxoacetate, ethyl ester Condensation of ethyl oxoacetate Not reported Density functional theory (DFT)
Poly(1,3,4-oxadiazole-amide) derivatives Oxadiazole, amide, ester Hydrazide cyclization High thermal stability (>300°C) Correlation-energy studies

Key Findings

Synthesis Complexity: The target compound’s synthesis involves sequential esterification and carbamoylation, similar to polyamide precursors . In contrast, ethyl oxoacetate derivatives (e.g., Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate) are synthesized via simpler condensation reactions .

Computational Predictions :

  • Density Functional Theory (DFT) : Becke’s hybrid functional (incorporating exact exchange terms) predicts thermochemical properties (e.g., atomization energies) with <2.4 kcal/mol error, applicable to chloro- and acetoxy-substituted aromatics .
  • Docking Studies : AutoDock Vina, optimized for speed and accuracy, predicts binding modes of carbamoyl-containing compounds with protein targets (e.g., enzymes relevant to polymer degradation) .

Acetoxy groups contribute to solubility in polar aprotic solvents (e.g., DMF, DMSO), a trait shared with polyamide precursors .

Contrasts with Ethyl Oxoacetate Derivatives

  • Applications : The target compound’s carbamoyl linkage aligns with polymer precursors, whereas ethyl oxoacetates are more common in small-molecule drug intermediates .

Computational Insights

DFT and Correlation-Energy Studies

  • Becke’s three-parameter hybrid functional (B3LYP) accurately models thermochemical properties of chloroacetates, with deviations <3 kcal/mol for atomization energies .
  • The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, predicts interaction energies in carbamoyl-containing systems within 5% error .

Docking and Binding Affinity

Biological Activity

4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-acetoxy-5-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The product is characterized using various spectroscopic techniques, including NMR and FT-IR, confirming the expected molecular structure.

The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, modulating pathways involved in inflammation and cancer progression.

In Vitro Studies

Recent studies have demonstrated that this compound shows significant anti-proliferative activity against various cancer cell lines. The compound was tested against the NCI 60 cell line panel, revealing varied effects on different types of cancer:

Cell Line % Growth Inhibition
RPMI-8226 (Leukemia)92.72%
NCI-H522 (Lung)94.57%
HCT-15 (Colon)98.05%
SNB-75 (CNS)80.85%
MDA-MB-43 (Melanoma)95.29%
OVCAR-4 (Ovarian)96.33%
A498 (Renal)81.27%
T-47D (Breast)89.47%

These results suggest that the compound may serve as a potential candidate for further development in cancer therapy.

Case Studies

  • Inhibition of Phosphoinositide 3-Kinase Pathway : A study indicated that related compounds inhibit the phosphoinositide 3-kinase/Akt/mTOR pathway, leading to apoptosis in prostate and breast cancer cell lines. The mechanism involved JNK activation, which was crucial for the anti-proliferative effects observed .
  • Crystal Structure Analysis : The crystal structure of a related derivative showed significant hydrogen bonding and π–π interactions that contribute to its stability and biological activity . This structural information aids in understanding how modifications to the compound might enhance its therapeutic efficacy.

Pharmacological Implications

The biological activities of this compound suggest its potential use in treating various cancers through targeted inhibition of critical cellular pathways. Further investigations into its pharmacokinetics, toxicity, and long-term effects are necessary to establish its viability as a therapeutic agent.

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